molecular formula C13H10N2OS B2446641 4-Phenoxy-1,3-benzothiazol-2-amine CAS No. 77859-33-7

4-Phenoxy-1,3-benzothiazol-2-amine

Cat. No.: B2446641
CAS No.: 77859-33-7
M. Wt: 242.3
InChI Key: SLROQLPSKILYLU-UHFFFAOYSA-N
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Description

4-Phenoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with phenoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-phenoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the cyclization of N-(2-halophenyl)thioureas or thioamides through a base-promoted intramolecular C–S bond coupling in a suitable solvent like dioxane .

Industrial Production Methods: Industrial production methods for benzothiazoles, including this compound, often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Phenoxy-1,3-benzothiazol-2-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacological properties .

Biological Activity

4-Phenoxy-1,3-benzothiazol-2-amine is a compound from the benzothiazole family, recognized for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that consist of a fused benzene and thiazole ring. This compound has been investigated for its potential applications in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to:

  • Inhibit Cyclooxygenase Pathways : This leads to reduced production of prostaglandins, contributing to its anti-inflammatory effects.
  • Induce Apoptosis : Studies have indicated that it can promote apoptosis in cancer cells by affecting cell cycle regulation and inducing cell death pathways .
  • Interact with Biological Macromolecules : The compound's structure allows it to bind effectively to specific proteins and enzymes, which may alter their activity and influence various biochemical pathways.

Research Findings

Numerous studies have explored the efficacy of this compound and related compounds. Key findings include:

  • Anticancer Activity : Research has demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation across various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. Studies indicate that it possesses the ability to inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Effects : The anti-inflammatory potential has been highlighted through its mechanism of inhibiting cyclooxygenase enzymes, which play a critical role in inflammatory processes .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Antitumor Activity

In a study aimed at developing new anticancer agents, a series of benzothiazole derivatives were synthesized and screened for their ability to inhibit tumor growth. The active compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor activity .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The study revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeatureBiological Activity
2-Amino-1,3-benzothiazoleLacks phenoxy groupModerate anticancer effects
6-Ethoxy-1,3-benzothiazole-2-amineEthoxy instead of phenoxyAntimicrobial properties
This compound Unique phenoxy group Strong anti-cancer and anti-inflammatory activity

Properties

IUPAC Name

4-phenoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLROQLPSKILYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-phenoxyphenyl)thiourea (53.4 g) in chloroform (100 ml) was added dropwise a solution of bromine (35.0 g) in chloroform (50 ml) with stirring under ice-cooling during 40 minutes. After refluxing for 1 hour and 40 minutes, the mixture was cooled to ambient temperature. To the resultant mixture was added water and then the mixture was alkalified with 5% sodium hydroxide aqueous solution. The chloroform layer was washed with water, dried over magnesium sulfate, concentrated under reduced pressure to give crystals, which were recrystallized twice from isopropyl alcohol to give 2-amino-4-phenoxybenzothiazole (25.8 g).
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